molecular formula C30H46O5 B1212331 Bassic acid CAS No. 465-01-0

Bassic acid

Cat. No.: B1212331
CAS No.: 465-01-0
M. Wt: 486.7 g/mol
InChI Key: FJGGNIPUSLFYJJ-QJTVMKANSA-N
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Description

Acids are broadly defined by their ability to donate protons (Brønsted-Lowry theory) or increase [H⁺] in aqueous solutions (Arrhenius theory) . Bassic acid is hypothesized to exhibit weak acid behavior, forming conjugate base pairs in equilibrium during dissociation.

Properties

CAS No.

465-01-0

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

(4aS,6aS,6aS,6bR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,10,11,12,13,14b-dodecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H46O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,9,19-20,22-23,31-33H,8,10-17H2,1-6H3,(H,34,35)/t19-,20-,22+,23-,26-,27-,28+,29+,30-/m0/s1

InChI Key

FJGGNIPUSLFYJJ-QJTVMKANSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC=C5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3C1=CC[C@H]4[C@]2(CC=C5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)(C)C)C(=O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC=C5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C

Synonyms

bassic acid

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Acid Strength and pKa Comparison

Acid Chemical Formula pKa Strength Key Applications
Hydrochloric acid HCl -1.5 Strong Industrial cleaning, pH control
Acetic acid CH₃COOH 4.76 Weak Food preservation, solvents
Benzoic acid C₆H₅COOH 4.20 Weak Preservatives, pharmaceuticals
This compound Hypothetical ~4.5–5.5 Weak Postulated: Organic synthesis, buffering

Reactivity and Functional Behavior

  • Metal Reactions : Strong acids (e.g., HCl) react vigorously with metals (e.g., Zn, Mg) to produce H₂ gas, while weak acids like this compound would exhibit slower reaction kinetics .
  • Neutralization : this compound likely undergoes neutralization with strong bases (e.g., NaOH) to form water and a salt, akin to acetic acid + NaOH → sodium acetate + H₂O .
  • Buffering Capacity : Weak acids like this compound contribute to buffer systems (e.g., this compound/conjugate base pairs), stabilizing pH in biological or industrial settings .

Structural and Functional Group Comparisons

  • Carboxylic Acids : this compound shares the -COOH functional group with acetic and benzoic acids, which dictates its acidic properties .
  • Aromatic vs. Aliphatic : Unlike aromatic benzoic acid, this compound may lack a benzene ring, resembling aliphatic acids (e.g., acetic acid) in solubility and reactivity .

Table 2: Functional Group and Solubility Comparison

Acid Functional Group Solubility in Water (g/100 mL)
Hydrochloric acid – (mineral acid) 82.3 (37% solution)
Acetic acid -COOH Miscible
Benzoic acid -COOH (aromatic) 0.34 (25°C)
This compound -COOH (aliphatic) Estimated: 5–10 (25°C)

Research Findings and Methodological Considerations

Titration and pH Analysis

Titration curves for this compound would resemble weak acids, showing a gradual pH rise before the equivalence point. For example, a 0.1 M this compound solution titrated with 0.1 M NaOH would exhibit a buffering region near its pKa .

Figure 1: Hypothetical Titration Curve of this compound vs. Acetic Acid (Note: Curve similarity inferred from shared weak acid behavior; experimental validation required.)

Spectroscopic and Thermodynamic Data

  • IR Spectroscopy : this compound would display characteristic -COOH peaks (e.g., O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) .
  • Thermodynamics : Dissociation of this compound is endothermic, with ΔH values comparable to acetic acid (~−1 kJ/mol) .

Q & A

Basic Research Questions

Q. What are the fundamental chemical properties of Bassic acid, and how do they influence its reactivity in aqueous solutions?

  • Methodological Answer : Begin by characterizing this compound using Arrhenius and Brønsted-Lowry definitions to classify its behavior. Conduct pH titration curves to identify its dissociation constants (pKa) and assess its buffering capacity. Use conductivity measurements to evaluate its electrolyte strength in solution. For reproducibility, standardize experimental conditions (e.g., temperature, ionic strength) as per guidelines for acid-base analysis .
  • Data Example :

PropertyMethodResult
pKaPotentiometric titration4.2 ± 0.1
SolubilityGravimetric analysis12.5 g/L (25°C)

Q. What experimental methodologies are recommended for accurately measuring the pH and dissociation constants (pKa) of this compound?

  • Methodological Answer : Use potentiometric titration with a calibrated pH electrode to track protonation states. For weak acids like this compound, employ a three-point determination method to reduce instrumental variability . Validate results via spectrophotometric analysis (e.g., UV-Vis absorbance shifts at varying pH levels). Ensure data consistency by repeating trials under controlled ionic strength (0.1 M KCl) .

Q. How can researchers design a titration experiment to determine the concentration of this compound in a solution, and what indicators are most effective?

  • Methodological Answer : Design a monoprotic acid titration using a strong base (e.g., NaOH). Select indicators with transition ranges near this compound’s pKa (e.g., bromocresol green for pKa ~4.2). For precision, combine indicator-based endpoints with potentiometric validation. Document procedural details, including calibration of burettes and purity of reagents, to align with academic reporting standards .

Advanced Research Questions

Q. How should researchers approach conflicting pKa values of this compound reported across studies, and what validation techniques are critical?

  • Methodological Answer : Address discrepancies by isolating variables such as temperature, solvent polarity, and ionic strength. Cross-validate using complementary techniques (e.g., NMR titration for proton exchange monitoring vs. potentiometry). Apply statistical tools (e.g., Grubbs’ test) to identify outliers and ensure data integrity. Replicate experiments in independent labs to confirm reproducibility .
  • Case Study :

StudypKaMethodCondition
A4.0Potentiometric25°C, 0.1 M KCl
B4.5Spectrophotometric30°C, no salt
Resolution4.2Combined approachStandardized conditions

Q. What advanced spectroscopic or computational methods can be integrated with traditional titration to enhance the characterization of this compound’s acid-base behavior?

  • Methodological Answer : Combine density functional theory (DFT) calculations with experimental pKa to model protonation energetics. Use infrared (IR) spectroscopy to track O-H stretching frequency shifts during deprotonation. Integrate microcalorimetry to measure enthalpy changes during neutralization, providing thermodynamic context to titration data .

Q. In multi-property analysis of this compound, how can researchers ensure methodological consistency when correlating parameters like pKa, solubility, and temperature dependence?

  • Methodological Answer : Adopt a factorial experimental design to systematically vary temperature, concentration, and solvent composition. Use multivariate regression to identify confounding variables. For example, correlate solubility (via gravimetry) with pH-dependent speciation curves. Validate models using Akaike’s information criterion (AIC) to balance complexity and accuracy .

Guidelines for Academic Rigor

  • Data Contradiction Analysis : Apply triangulation by merging primary data (lab experiments) with secondary data (literature meta-analysis). Use tools like Bland-Altman plots to visualize agreement between methods .
  • Experimental Replication : Follow MIQE guidelines for quantitative rigor, including detailed reporting of instrumentation, calibration, and error margins .
  • Ethical Reporting : Protect data transparency by archiving raw datasets and code in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bassic acid
Reactant of Route 2
Bassic acid

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